molecular formula C7H3ClF3N3O4 B1357771 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline CAS No. 959235-57-5

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline

Cat. No.: B1357771
CAS No.: 959235-57-5
M. Wt: 285.56 g/mol
InChI Key: NGVRFUTURYTHDG-UHFFFAOYSA-N
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Description

3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H3ClF3N3O4 and its molecular weight is 285.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

The compound 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline, also known as the fungicide fluazinam, exhibits unique chemical properties due to its molecular structure. In the crystal form, this compound displays significant interactions like hydrogen bonds, chlorine...π, and N—O⋯π interactions that contribute to forming a three-dimensional network. These interactions are crucial for understanding the compound's reactivity and stability (Jeon, Kim, Lee, & Kim, 2013).

Potential for Non-Linear Optical (NLO) Materials

Research indicates that derivatives of this compound, such as 4-chloro-3-(trifluoromethyl)aniline, demonstrate promising applications in non-linear optical (NLO) materials. These compounds have been analyzed for their vibrational spectra and electronic properties, revealing potential for use in advanced optical technologies (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Role in Herbicide Synthesis

This compound plays a critical role in the synthesis of various herbicides. It serves as an intermediate in creating high-efficiency, low-toxicity pesticides and herbicides. Its derivatives have been explored for their phytotoxicity and antimitotic activity, indicating its significance in agricultural applications (Zhou Li-shan, 2002).

Environmental Interactions

Studies on the environmental fate of compounds like this compound have shown its breakdown and interactions within soil environments. For instance, ozone treatment of soil contaminated with aniline and trifluralin (related compound) results in the degradation of these compounds, shedding light on environmental remediation techniques (Pierpoint, Hapeman, & Torrents, 2003).

Application in Polymer Synthesis

The trifluoromethyl group in compounds like this compound is crucial for synthesizing highly organosoluble and transparent polyamides. These polymers, with incorporated cyclohexane and trifluoromethyl moieties, exhibit excellent solubility, mechanical strength, and low dielectric properties, making them suitable for various industrial applications (Li, Wang, Li, & Jiang, 2009).

Properties

IUPAC Name

3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3N3O4/c8-4-2(7(9,10)11)1-3(13(15)16)5(12)6(4)14(17)18/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVRFUTURYTHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604241
Record name 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959235-57-5
Record name 3-Chloro-2,6-dinitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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